molecular formula C17H25NO B14198506 2-{[(1R)-1-Cyclohexylbut-3-en-1-yl]amino}-3-methylphenol CAS No. 922191-45-5

2-{[(1R)-1-Cyclohexylbut-3-en-1-yl]amino}-3-methylphenol

Cat. No.: B14198506
CAS No.: 922191-45-5
M. Wt: 259.4 g/mol
InChI Key: ZKZOXWYTUROXRH-OAHLLOKOSA-N
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Description

2-{[(1R)-1-Cyclohexylbut-3-en-1-yl]amino}-3-methylphenol is an organic compound that belongs to the class of phenols It features a cyclohexylbutenyl group attached to an amino group, which is further connected to a methylphenol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(1R)-1-Cyclohexylbut-3-en-1-yl]amino}-3-methylphenol can be achieved through several synthetic routes. One common method involves the nucleophilic aromatic substitution of a suitable precursor, such as a halogenated methylphenol, with a cyclohexylbutenylamine derivative. The reaction typically requires a strong base, such as sodium hydride or potassium tert-butoxide, to facilitate the substitution reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts, such as palladium or nickel, can enhance the reaction rate and yield. Additionally, purification steps, such as recrystallization or chromatography, are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-{[(1R)-1-Cyclohexylbut-3-en-1-yl]amino}-3-methylphenol undergoes various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: The amino group can participate in substitution reactions, such as acylation or alkylation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like acyl chlorides or alkyl halides are used in the presence of a base to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce amines or alcohols. Substitution reactions can result in various acylated or alkylated derivatives.

Scientific Research Applications

2-{[(1R)-1-Cyclohexylbut-3-en-1-yl]amino}-3-methylphenol has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-{[(1R)-1-Cyclohexylbut-3-en-1-yl]amino}-3-methylphenol involves its interaction with specific molecular targets and pathways. The phenolic group can participate in hydrogen bonding and other interactions with biological molecules, while the amino group can form covalent bonds with target proteins or enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    2-Amino-3-methylphenol: A simpler analog with similar phenolic and amino functionalities.

    Cyclohexylamine: Contains the cyclohexyl group but lacks the phenolic moiety.

    3-Methylphenol: Contains the phenolic group but lacks the cyclohexylbutenylamine moiety.

Uniqueness

2-{[(1R)-1-Cyclohexylbut-3-en-1-yl]amino}-3-methylphenol is unique due to its combination of a cyclohexylbutenyl group with a phenolic and amino functionality. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

922191-45-5

Molecular Formula

C17H25NO

Molecular Weight

259.4 g/mol

IUPAC Name

2-[[(1R)-1-cyclohexylbut-3-enyl]amino]-3-methylphenol

InChI

InChI=1S/C17H25NO/c1-3-8-15(14-10-5-4-6-11-14)18-17-13(2)9-7-12-16(17)19/h3,7,9,12,14-15,18-19H,1,4-6,8,10-11H2,2H3/t15-/m1/s1

InChI Key

ZKZOXWYTUROXRH-OAHLLOKOSA-N

Isomeric SMILES

CC1=C(C(=CC=C1)O)N[C@H](CC=C)C2CCCCC2

Canonical SMILES

CC1=C(C(=CC=C1)O)NC(CC=C)C2CCCCC2

Origin of Product

United States

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